rac-2-Methyl-Solifenacin Hydrochloride
Description
rac-2-Methyl-Solifenacin Hydrochloride is a racemic mixture of a solifenacin derivative, structurally characterized by a quinuclidine core with a methyl substitution at the 2-position. The "rac" prefix indicates a racemic mixture, which may alter pharmacokinetic properties compared to enantiopure forms. Solifenacin derivatives typically exhibit high purity (>95%) and serve as intermediates in pharmaceutical synthesis .
Properties
Molecular Formula |
C₂₄H₂₈N₂O₂ ·HCl |
|---|---|
Molecular Weight |
376.493646 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Structural Features |
|---|---|---|---|---|---|
| rac-2-Methyl-Solifenacin HCl* | Not provided | ~429.9 (estimated)** | Not available | >95%* | Quinuclidine core, 2-methyl substitution |
| Solifenacin Succinate | C₂₃H₂₆N₂O₂·C₄H₆O₄ | 480.55 | 242478-38-2 | >98% | Quinuclidine, tetrahydroisoquinoline groups |
| rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine HCl | C₇H₁₅ClNS | 181.7 | 1909286-99-2 | >95% | Cyclohexane, methylsulfanyl group |
| rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine HCl | C₁₂H₁₈ClN | 211.7 | 1909288-59-0 | >95% | Cyclopropane, dimethylphenyl group |
Assumed based on solifenacin backbone; Estimated by adding methyl group (15 g/mol) to solifenacin’s molecular weight (414.9); Typical purity for similar intermediates .
Analytical Methods
- Solifenacin Succinate : Quantified via RP-HPLC with UV detection, validated for stability in tablet formulations .
- Memantine HCl : Analyzed using spectrophotometric methods, emphasizing its alicyclic amine structure .

- Prilocaine HCl : Assessed for impurities (e.g., o-toluidine) via USP reference standards and melting point tests .
Key Research Findings
- Synthetic Versatility : Racemic hydrochlorides like rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine HCl are prioritized for their adaptability in drug discovery, enabling stereochemical diversification .
- Stability Challenges : Solifenacin derivatives require stringent storage conditions (dry, cool environments) to prevent degradation, as demonstrated in HPLC stability studies .
- Purity Standards : High purity (>95%) is critical for racemic intermediates to ensure reproducibility in downstream applications, as seen in agrochemical and pharmaceutical synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

